3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This particular compound has a molecular weight of 218.25 g/mol and is used in various chemical research applications .
Preparation Methods
The synthesis of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . Industrial production methods typically employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides
Common conditions for these reactions include refluxing in ethanol or other solvents, and the major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(4-Ethoxy-2-methylphenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(4-Methylphenyl)isoxazol-5-amine: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Methoxyphenyl)isoxazol-3-amine: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-9-4-5-10(8(2)6-9)11-7-12(13)16-14-11/h4-7H,3,13H2,1-2H3 |
InChI Key |
CCNQCHPECUOGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NOC(=C2)N)C |
Origin of Product |
United States |
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